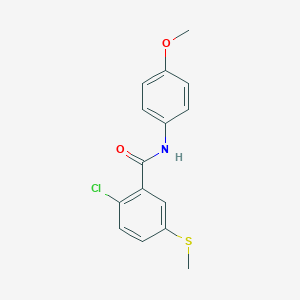
4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (NDP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NDP is a pyrazolone derivative that is synthesized using a simple and efficient method.
Mécanisme D'action
The mechanism of action of 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been suggested that 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) pathway, which is involved in the production of prostaglandins. 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to inhibit the production of nitric oxide (NO), which is involved in the inflammatory response.
Biochemical and Physiological Effects
4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the production of reactive oxygen species (ROS) and to protect against oxidative stress. 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have a low toxicity profile, making it a promising candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is simple and efficient, and the yield obtained using this method is high. 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has a low toxicity profile, making it a safe compound to work with in the laboratory. However, 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One potential direction is the development of new drugs based on the anti-inflammatory, analgesic, and antipyretic properties of 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. Another potential direction is the use of 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one as a fluorescent probe for the detection of metal ions in biological samples. Additionally, the synthesis of new materials, such as metal-organic frameworks, using 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one as a precursor is an area of future research. Finally, further studies are needed to fully understand the mechanism of action of 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is synthesized using a simple and efficient method, and it has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has a low toxicity profile, making it a promising candidate for the development of new drugs. The future directions for the study of 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one include the development of new drugs, the use of 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one as a fluorescent probe, the synthesis of new materials, and further studies to understand its mechanism of action.
Méthodes De Synthèse
4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is synthesized using a simple and efficient method that involves the reaction between 4,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxylic acid and nitric acid. The reaction is carried out under reflux conditions, and the resulting product is purified using recrystallization. The yield of 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one obtained using this method is high, making it a cost-effective method for synthesizing the compound.
Applications De Recherche Scientifique
4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been investigated for its potential use in the synthesis of new materials, such as metal-organic frameworks.
Propriétés
Formule moléculaire |
C11H11N3O3 |
|---|---|
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
4,5-dimethyl-4-nitro-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C11H11N3O3/c1-8-11(2,14(16)17)10(15)13(12-8)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Clé InChI |
WKSNBCFFRYHGOE-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1(C)[N+](=O)[O-])C2=CC=CC=C2 |
SMILES canonique |
CC1=NN(C(=O)C1(C)[N+](=O)[O-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5,5-diethyl-1-methyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B299578.png)
![4-tert-butyl-N-[3-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B299579.png)

![Ethyl 5-(benzylcarbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B299582.png)
![3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B299583.png)

![3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B299589.png)
![N-(1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299591.png)
![2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B299593.png)
![Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)
![3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B299599.png)


![3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B299605.png)